molecular formula C23H20F3NO7 B2679747 propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 847364-69-6

propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2679747
CAS No.: 847364-69-6
M. Wt: 479.408
InChI Key: SILHZRWMRFXZDU-UHFFFAOYSA-N
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Description

Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the dimethylcarbamoyl moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Dimethylcarbamoylation: The dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl groups in the chromen-4-one core can yield dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.

Scientific Research Applications

Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also contain the chromen-4-one core.

    Fluorinated Compounds: Other trifluoromethyl-containing compounds used in medicinal chemistry.

Uniqueness

Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is unique due to the combination of its structural features, including the trifluoromethyl group, dimethylcarbamoyl moiety, and the ester linkage

Properties

IUPAC Name

propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO7/c1-4-11-31-21(29)13-5-7-14(8-6-13)32-19-18(28)16-10-9-15(33-22(30)27(2)3)12-17(16)34-20(19)23(24,25)26/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHZRWMRFXZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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